1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9660886
InChI: InChI=1S/C17H20N2O4/c1-23-14-2-3-15-13(10-14)6-9-19(15)11-16(20)18-7-4-12(5-8-18)17(21)22/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3,(H,21,22)
SMILES: COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC(CC3)C(=O)O
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol

1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC9660886

Molecular Formula: C17H20N2O4

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid -

Specification

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
IUPAC Name 1-[2-(5-methoxyindol-1-yl)acetyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C17H20N2O4/c1-23-14-2-3-15-13(10-14)6-9-19(15)11-16(20)18-7-4-12(5-8-18)17(21)22/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3,(H,21,22)
Standard InChI Key KJYHGOZLEBYYPG-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC(CC3)C(=O)O
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC(CC3)C(=O)O

Introduction

1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a synthetic organic compound that combines an indole moiety with a piperidine ring. This unique structural combination suggests potential pharmacological activity, particularly in neuropharmacology and medicinal chemistry. The presence of both indole and piperidine structures is often associated with significant biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.

Synthesis and Chemical Reactivity

The synthesis of 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves a multi-step process. Each step requires careful optimization of reaction conditions to maximize yield and purity. The compound's chemical reactivity can be attributed to its functional groups, which allow for further modifications and the introduction of various substituents.

Pharmacological Potential and Biological Activities

Research indicates that compounds containing indole and piperidine structures often exhibit significant biological activities. Specifically, 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid may interact with various neurotransmitter systems, particularly serotonin receptors, due to the presence of the indole moiety. This interaction could lead to potential therapeutic applications in treating mood disorders and other neurological conditions.

Biological ActivityPotential Application
Antipsychotic EffectsTreatment of psychiatric disorders
Antidepressant EffectsManagement of mood disorders
Anti-inflammatory EffectsTreatment of inflammatory conditions

Interaction Studies and Mechanism of Action

Interaction studies involving 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid focus on its binding affinity to various receptors, particularly serotonin receptors (such as 5-HT_1A and 5-HT_2A). Techniques like radiolabeled ligand binding assays and functional assays (e.g., cAMP accumulation) are commonly employed to assess receptor interactions. These studies are essential for understanding the pharmacodynamics of the compound and predicting its therapeutic effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid, which can provide insights into its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Acetylpiperidine-4-carboxylic acidPiperidine ring with acetyl and carboxylic groupsLacks indole structure; primarily studied for analgesic properties
5-MethoxyindoleIndole derivative without piperidineKnown for its role in serotonin modulation
1-(5-Chloroindol-3-yl)methylpiperidineSimilar piperidine structure; exhibits different receptor binding profilesChlorine substitution instead of methoxy

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